Welcome to the BenchChem Online Store!
molecular formula C12H15NO4 B2621112 Ethyl 2-methyl-2-(4-nitrophenyl)propanoate CAS No. 83397-45-9

Ethyl 2-methyl-2-(4-nitrophenyl)propanoate

Cat. No. B2621112
M. Wt: 237.255
InChI Key: SEQTUSZKRDHNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08906930B2

Procedure details

8.7 g of ethyl 2-methyl-2-(4-nitrophenyl)propanoate are dissolved in 90 ml of tetrahydrofuran, 2 g of 5% Pd/C (52.3% of water) are added, and the mixture is stirred at 23° C. under a hydrogen atmosphere for 1 h. After aeration, the solid material is filtered off, and the filtrate is evaporated to dryness in vacuo.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=1)([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4]>O1CCCC1.[Pd]>[NH2:15][C:12]1[CH:11]=[CH:10][C:9]([C:2]([CH3:1])([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
CC(C(=O)OCC)(C)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 23° C. under a hydrogen atmosphere for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After aeration, the solid material is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=CC=C(C=C1)C(C(=O)OCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.